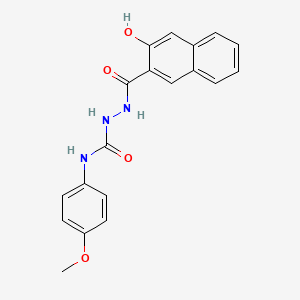
2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide, also known as HNMC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of naphthalene and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide may also inhibit the activity of certain enzymes that are involved in the growth and spread of cancer cells.
Biochemical and Physiological Effects:
2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 and lipoxygenase. 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has also been shown to reduce the production of inflammatory cytokines and nitric oxide. Additionally, it has been found to increase the activity of certain antioxidant enzymes, including superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, it has been extensively studied and its properties are well documented. However, there are also some limitations to using 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide in lab experiments. It is relatively expensive and may not be readily available in some laboratories. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide. One area of interest is the development of 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide derivatives with improved anticancer and anti-inflammatory activities. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide and its potential applications in the treatment of neurodegenerative diseases. Finally, studies are needed to investigate the safety and toxicity of 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide in animal models and humans.
Synthesemethoden
2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide can be synthesized using various methods, including the reaction of 2-hydroxy-1-naphthaldehyde with 4-methoxyphenylhydrazine in the presence of acetic acid. The resulting product is then treated with hydrazine hydrate and acetic anhydride to obtain 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide. Another method involves the reaction of 2-hydroxy-1-naphthaldehyde with 4-methoxyphenylhydrazine in the presence of ammonium acetate and ethanol.
Wissenschaftliche Forschungsanwendungen
2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer, anti-inflammatory, and antifungal activities. 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-[(3-hydroxynaphthalene-2-carbonyl)amino]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-26-15-8-6-14(7-9-15)20-19(25)22-21-18(24)16-10-12-4-2-3-5-13(12)11-17(16)23/h2-11,23H,1H3,(H,21,24)(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOMWYDDNCORIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC3=CC=CC=C3C=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5115332.png)
![diethyl {3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B5115334.png)


![2,2-dimethyl-5-(2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5115358.png)
![N-allyl-5-[(2-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5115368.png)
![N-[2-(3-hydroxy-1-piperidinyl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5115375.png)
![2-({3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B5115387.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5115393.png)

![1-butyryl-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5115396.png)
![N-[3-(4-methoxyphenyl)-1-methylpropyl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5115411.png)
![1-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5115413.png)
